cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid
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Overview
Description
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
The synthesis of cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 2-methylazetidine-3-carboxylate.
Reaction Conditions: The compound is synthesized through a series of reactions including protection, deprotection, and functional group transformations under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing enzyme mechanisms.
Mechanism of Action
The mechanism of action of cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include tert-butyl 2-methylazetidine-3-carboxylate and other azetidine derivatives.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
GLXXUWWAQCAPNM-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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